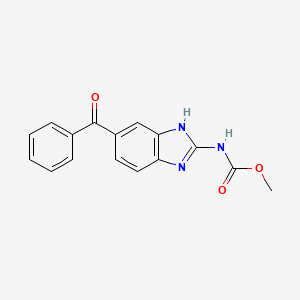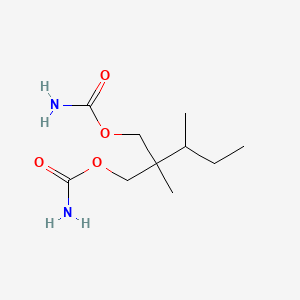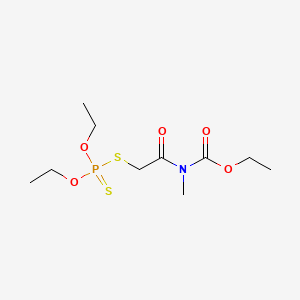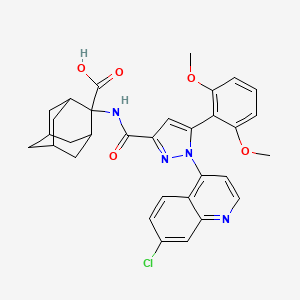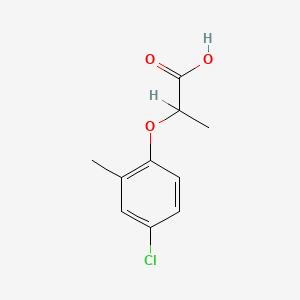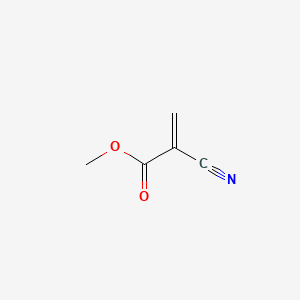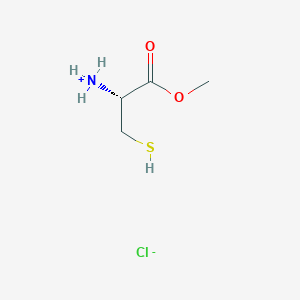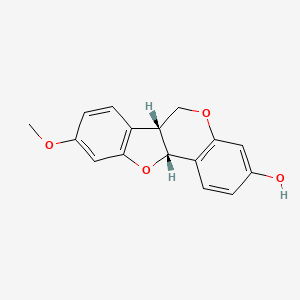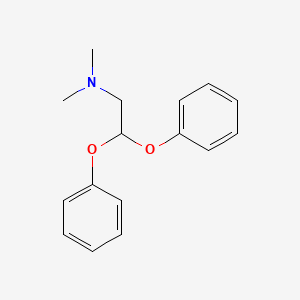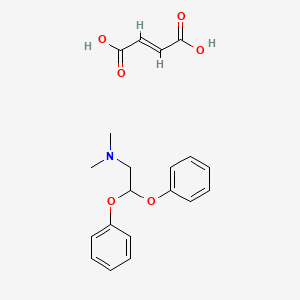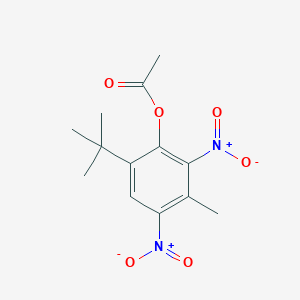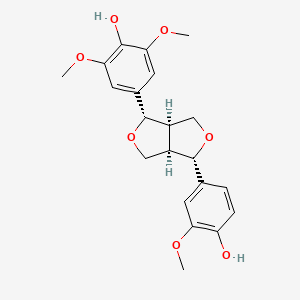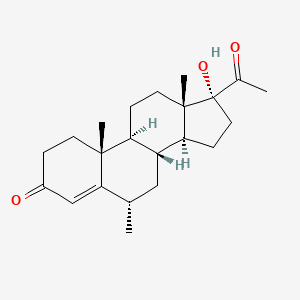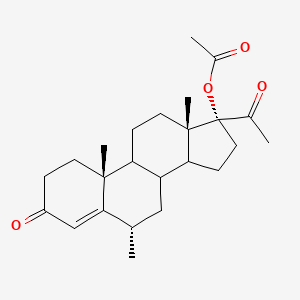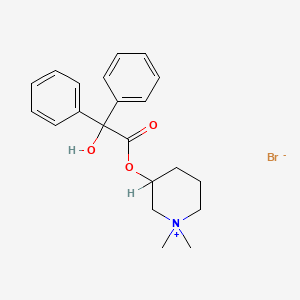
Mepenzolate bromide
Vue d'ensemble
Description
Mepenzolate bromide is an anticholinergic agent used to treat peptic ulcers . It works by decreasing stomach acid production and bowel contractions .
Synthesis Analysis
Mepenzolate bromide has been used in the synthesis of hybrid compounds based on Mepenzolate and two other muscarinic antagonists with long-acting bronchodilatory activity .
Molecular Structure Analysis
The molecular formula of Mepenzolate bromide is C21H26BrNO3 . It has a molecular weight of 420.34 g/mol .
Chemical Reactions Analysis
Mepenzolate bromide is a post-ganglionic parasympathetic inhibitor . It specifically antagonizes muscarinic receptors, leading to decreases in gastric acid and pepsin secretion and suppression of spontaneous contractions of the colon .
Physical And Chemical Properties Analysis
Mepenzolate bromide has a low water solubility of 0.000565 mg/mL . It has a logP value of -0.75 according to ALOGPS and -0.97 according to Chemaxon . The compound has a pKa (Strongest Acidic) of 11.05 and a pKa (Strongest Basic) of -4.5 .
Applications De Recherche Scientifique
1. Treatment for Chronic Obstructive Pulmonary Disease (COPD)
Mepenzolate bromide has been investigated for its effectiveness against COPD due to its dual anti-inflammatory and bronchodilatory activities. Studies have demonstrated that different routes of mepenzolate administration, particularly pulmonary administration, can significantly benefit COPD patients. The intratracheal administration of mepenzolate has been shown to result in protective effects against elastase-induced pulmonary damage and bronchodilation at much lower doses compared to other administration routes (Tanaka et al., 2014). Similarly, other research has highlighted the potential of mepenzolate bromide in reducing the severity of elastase-induced airspace enlargement and respiratory dysfunction in mice, proposing it as an effective therapeutic option for COPD treatment (Tanaka et al., 2013).
2. Diabetic Wound Healing
Mepenzolate bromide has also shown promising results in diabetic wound healing. It has been found to significantly promote diabetic wound healing by inhibiting inflammation and reducing oxidative stress in db/db mice. This suggests its potential application for treating diabetic ulcers and other chronic wounds in clinical settings (Zheng et al., 2016).
3. Pulmonary Fibrosis
In the context of pulmonary fibrosis, mepenzolate bromide has been found to have ROS-reducing properties. It has been effective in reducing the extent of bleomycin-induced pulmonary fibrosis and lung dysfunction in mice. This reduction in pulmonary fibrosis and improvement in lung function may be attributed to the inhibitory effect of mepenzolate bromide on NADPH oxidase and TGF-β1 activities and its stimulatory effect on GST (Kurotsu et al., 2014).
4. Bronchodilatory and Anti-Inflammatory Activities
Mepenzolate bromide has been the subject of research focusing on its bronchodilatory and anti-inflammatory activities. Studies have explored the synthesis and comparison of its enantiomers ((R)- and (S)-mepenzolate) and their biochemical and pharmacological activities, revealing that (R)-mepenzolate may have superior properties for treating COPD patients due to its more potent bronchodilatory activity (Yamashita et al., 2014). Another study aimed at optimizing the bronchodilatory activity of mepenzolate through chemical modification, achieving compounds with both anti-inflammatory and longer-lasting bronchodilatory activities, suggesting potential therapeutic benefits for COPD patients (Yamashita et al., 2019).
5. Anti-Inflammatory and Antioxidant Effects in COPD
Mepenzolate bromide has been evaluated for its anti-inflammatory and antioxidant effects in a subacute cigarette exposure mouse model. The study found that mepenzolate could be a promising therapeutic choice to reduce oxidative effects and control inflammation due to cigarette exposure, which is particularly relevant for conditions like COPD (Ozkan et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
(1,1-dimethylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26NO3.BrH/c1-22(2)15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18;/h3-8,10-13,19,24H,9,14-16H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRNZNSGDSFFIR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25990-43-6 (Parent) | |
| Record name | Mepenzolate bromide [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023252 | |
| Record name | Mepenzolate bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>63.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648464 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Mepenzolate bromide | |
CAS RN |
76-90-4 | |
| Record name | Mepenzolate bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mepenzolate bromide [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEPENZOLATE BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MEPENZOLATE BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mepenzolate bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mepenzolate bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPENZOLATE BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APX8D32IX1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



